molecular formula C12H7ClF3N3O B10798693 6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide

6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide

Cat. No.: B10798693
M. Wt: 301.65 g/mol
InChI Key: VNCOWSRRKZJWES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-E-20 typically involves recombinant DNA technology. The gene encoding OSM-E-20 is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of OSM-E-20 follows a similar approach but on a larger scale. The process involves the fermentation of genetically modified microorganisms in bioreactors, followed by purification and formulation of the protein. The production conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

OSM-E-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and efficacy .

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-E-20 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions include modified versions of OSM-E-20 with enhanced properties. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

OSM-E-20 exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT and MAPK pathways, which regulate gene expression and cellular responses. The primary molecular targets of OSM-E-20 are the oncostatin M receptor and the leukemia inhibitory factor receptor .

Properties

Molecular Formula

C12H7ClF3N3O

Molecular Weight

301.65 g/mol

IUPAC Name

6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C12H7ClF3N3O/c13-10-3-1-2-8(19-10)11(20)18-7-4-5-17-9(6-7)12(14,15)16/h1-6H,(H,17,18,20)

InChI Key

VNCOWSRRKZJWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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